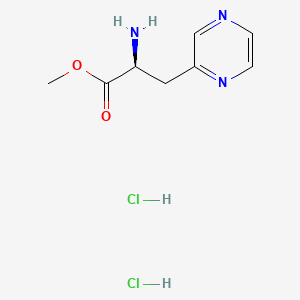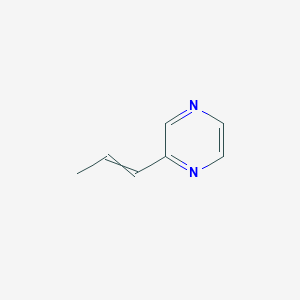![molecular formula C20H24BClO3 B13462631 2-[2-[(2-Chlorophenyl)methoxy]-5-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13462631.png)
2-[2-[(2-Chlorophenyl)methoxy]-5-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[(2-chlorophenyl)methoxy]-5-methylphenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-chlorophenyl)methoxy]-5-methylphenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-chlorophenylmethanol with 5-methyl-2-hydroxybenzaldehyde to form an intermediate. This intermediate is then reacted with bis(pinacolato)diboron under palladium-catalyzed conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves stringent control of temperature, pressure, and catalyst concentration to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[(2-chlorophenyl)methoxy]-5-methylphenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in oxidation and substitution reactions under specific conditions .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Nucleophiles such as amines or thiols can react with the compound under basic conditions.
Major Products
The major products formed from these reactions include biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Wissenschaftliche Forschungsanwendungen
2-{2-[(2-chlorophenyl)methoxy]-5-methylphenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds and probes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: Applied in the production of advanced materials and agrochemicals.
Wirkmechanismus
The compound exerts its effects through the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling mechanism. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center, followed by reductive elimination to form the desired product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{2-[(2-bromophenyl)methoxy]-5-methylphenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-{2-[(2-fluorophenyl)methoxy]-5-methylphenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-{2-[(2-iodophenyl)methoxy]-5-methylphenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
The presence of the 2-chlorophenyl group in 2-{2-[(2-chlorophenyl)methoxy]-5-methylphenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane imparts unique reactivity and stability compared to its analogs. This makes it particularly effective in certain cross-coupling reactions where other halogenated derivatives may not perform as well .
Eigenschaften
Molekularformel |
C20H24BClO3 |
|---|---|
Molekulargewicht |
358.7 g/mol |
IUPAC-Name |
2-[2-[(2-chlorophenyl)methoxy]-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H24BClO3/c1-14-10-11-18(23-13-15-8-6-7-9-17(15)22)16(12-14)21-24-19(2,3)20(4,5)25-21/h6-12H,13H2,1-5H3 |
InChI-Schlüssel |
ZKKDMRPFAUMPKC-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)OCC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



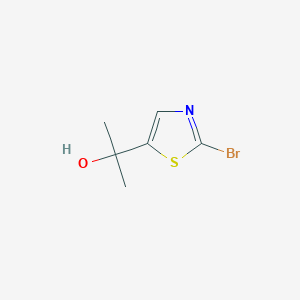
![1-Oxaspiro[3.3]heptan-6-amine](/img/structure/B13462577.png)
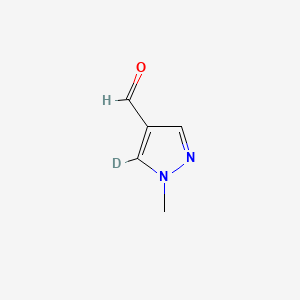
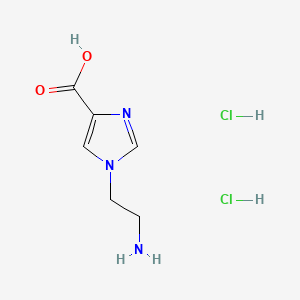
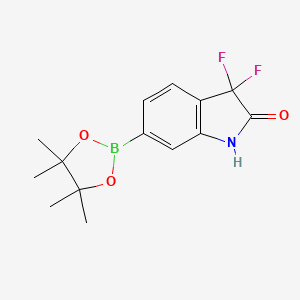
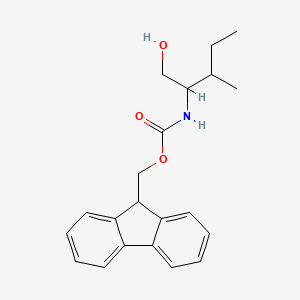
![4-(2,2-Difluoropropoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13462600.png)
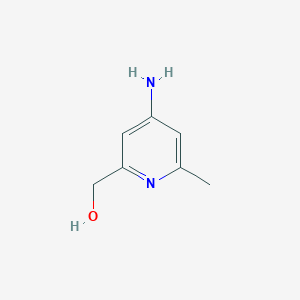
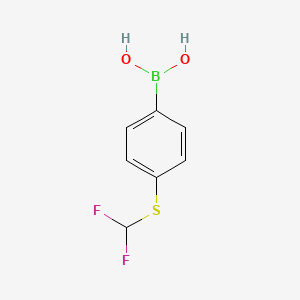
![Tert-butyl (S)-6-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13462620.png)
